

O-tert-Butylthreonine tert-butyl ester: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-tert-Butylthreonine tert-butyl ester is a synthetically modified amino acid derivative that plays a crucial role as a versatile building block in the fields of peptide synthesis and medicinal chemistry. The strategic placement of tert-butyl protecting groups on both the side-chain hydroxyl and the C-terminal carboxyl groups imparts unique properties of stability and solubility, rendering it an invaluable tool in the construction of complex peptides and the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical and physical properties of O-tert-Butylthreonine tert-butyl ester, detailed experimental protocols for its synthesis and application, and a discussion of its significance in contemporary research and drug discovery.

Chemical and Physical Properties

O-tert-Butylthreonine tert-butyl ester is characterized by the presence of two bulky tert-butyl groups, which sterically hinder enzymatic degradation and enhance its solubility in organic solvents commonly used in peptide synthesis. These properties, along with its specific optical rotation, are critical for its effective use in chiral environments, such as in the synthesis of stereospecific peptides.



Table 1: Physical and Chemical Properties of O-tert-

Butyl-L-threonine tert-butyl ester

Property Property	Value	Reference
Molecular Formula	C12H25NO3	[1]
Molecular Weight	231.34 g/mol	[1]
CAS Number	5854-78-4	[1]
Appearance	Colorless to light yellowish liquid or white solid (acetate salt)	[1]
Boiling Point	70 °C at 0.8 mmHg	
Density	~0.94 g/cm ³	
Solubility	Soluble in organic solvents such as DCM and DMF.	[1]
Optical Rotation	+2.0 to +4.0° (c=1, EtOH)	
Storage Conditions	Store long-term at -20°C.	_

Experimental Protocols Synthesis of O-tert-Butyl-L-threonine tert-butyl ester acetate salt

This protocol is adapted from industrial synthesis methods for a laboratory scale.[2]

Materials:

- · L-threonine
- 1,4-Dioxane
- Solid acid catalyst (e.g., ZSM-5 supported silicotungstic acid)[3]
- Isobutene gas



- Glacial acetic acid
- Cyclohexane

Procedure:

- In a reaction flask equipped with a stirrer and a gas inlet, add 1,4-dioxane.
- Add the solid acid catalyst to the solvent.
- Slowly add L-threonine while stirring until it is completely dissolved.
- Maintain the temperature of the reaction mixture at 15-25°C.
- Bubble isobutene gas through the solution. The reaction is typically carried out over several hours.
- Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Once the reaction is complete, the system will become a homogeneous phase.
- The crude product can be purified by distillation under reduced pressure.
- For the preparation of the solid acetate salt, the liquid product is treated with a mixture of glacial acetic acid and cyclohexane, followed by cooling to induce crystallization.[2]
- The resulting solid is collected by filtration and dried.

Incorporation of Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard cycle for the incorporation of O-tert-butyl protected threonine into a peptide chain using the Fmoc/tBu strategy.

Materials:

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)



- Fmoc-Thr(tBu)-OH
- N,N-Dimethylformamide (DMF)
- Piperidine solution in DMF (typically 20%)
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., DIPEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF in a fritted syringe reaction vessel.
- Fmoc Deprotection:
 - Treat the resin with the 20% piperidine/DMF solution for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
 - Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmocdibenzofulvene adduct.
- Amino Acid Coupling:
 - In a separate vial, pre-activate Fmoc-Thr(tBu)-OH by dissolving it with the coupling reagent and base in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for a set time (e.g., 1-2 hours).
 - Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).



- Wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
- Cleavage and Side-Chain Deprotection:
 - Dry the peptide-resin thoroughly.
 - Treat the resin with the cleavage cocktail to cleave the peptide from the solid support and remove the tert-butyl side-chain protecting groups.
 - The reaction is typically carried out for 2-3 hours at room temperature.
- Peptide Precipitation and Purification:
 - Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
 - Collect the crude peptide by centrifugation and wash with cold ether.
 - The purified peptide can be obtained by techniques such as reverse-phase HPLC.

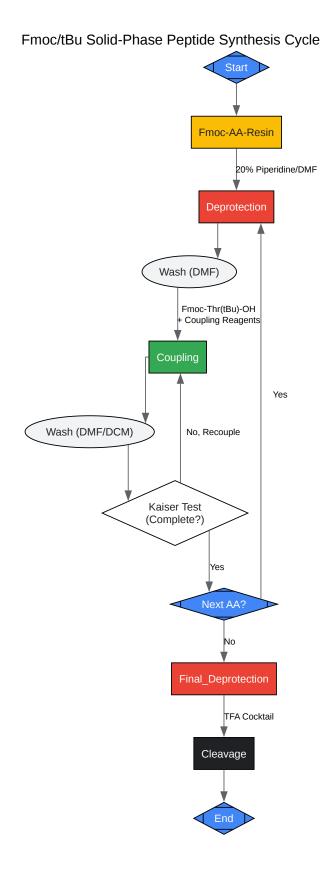
Mandatory Visualizations Logical Relationship: Synthesis of O-tert-Butyl-Lthreonine tert-butyl ester



Synthesis of O-tert-Butyl-L-threonine tert-butyl ester

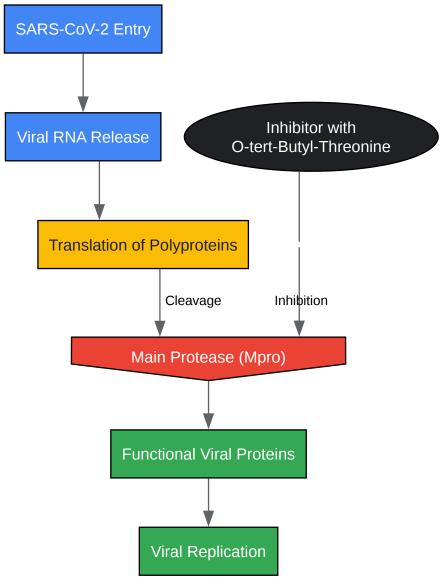








Mechanism of Action of Mpro Inhibitors



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